Benzene, 2,3,5-trichloro-1-fluoro-
Description
Contextual Significance of Halogenated Aromatic Compounds in Contemporary Chemical Research
Halogenated aromatic compounds are a cornerstone of modern chemical research, serving as pivotal intermediates and building blocks in the synthesis of a vast array of organic molecules. Their importance stems from the profound effect that halogen substituents have on the electronic and steric properties of the aromatic ring. This influence allows for the fine-tuning of a molecule's reactivity, lipophilicity, and metabolic stability. Consequently, these compounds are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. The strategic placement of halogens can direct the course of chemical reactions, making them essential tools for synthetic chemists aiming to construct complex molecular architectures.
Overview of Benzene (B151609), 2,3,5-trichloro-1-fluoro- within the Polyhalogenated Benzene Class
Benzene, 2,3,5-trichloro-1-fluoro-, also known as 1,2,4-trichloro-5-fluorobenzene, is a specific isomer within the polyhalogenated benzene class. nih.gov It is identified by the CAS Registry Number 400-04-4. nih.gov This compound's structure consists of a benzene ring substituted with three chlorine atoms and one fluorine atom. The molecular formula is C6H2Cl3F, and it has a molecular weight of approximately 199.4 g/mol . nih.gov The presence and specific arrangement of these four halogen atoms create a unique electronic environment on the benzene ring, influencing its reactivity and physical properties.
Interactive Table: Properties of Benzene, 2,3,5-trichloro-1-fluoro-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,4-trichloro-5-fluorobenzene | nih.gov |
| CAS Number | 400-04-4 | nih.gov |
| Molecular Formula | C6H2Cl3F | nih.gov |
| Molecular Weight | 199.4 g/mol | nih.gov |
| Synonyms | 2,4,5-Trichlorofluorobenzene | nih.gov |
Current Research Landscape and Identified Knowledge Gaps Pertaining to Polyhalogenated Fluorobenzenes
The field of polyhalogenated fluorobenzenes is an active area of research, largely due to their role as precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Research often focuses on developing selective halogenation and cross-coupling methods to create precisely substituted aromatic compounds. For instance, the synthesis of related compounds like 1,2,4-trichlorobenzene (B33124) can be achieved through the controlled chlorination of dichlorobenzene.
However, significant knowledge gaps persist. While the synthesis of many polyhalogenated fluorobenzenes is well-documented, detailed mechanistic studies and reaction kinetics for specific isomers are often lacking. The reactivity of these compounds is complex; for example, in nucleophilic aromatic substitution, fluorine is typically more readily displaced than other halogens. nih.gov Conversely, in electrophilic aromatic substitution, a fluorine substituent can be activating, particularly at the para position, a phenomenon not observed with other halogens. researchgate.netquora.com
A notable gap is the comprehensive understanding of the synergistic effects of mixed halogen substitution on the physicochemical properties and biological activity of these compounds. While general principles exist, the specific contributions of a particular substitution pattern, such as that in 2,3,5-trichloro-1-fluorobenzene, are not always predictable. Further research is needed to fully elucidate the structure-activity relationships and to develop more efficient and selective synthetic methodologies for this class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
3107-20-8 |
|---|---|
Molecular Formula |
C6H2Cl3F |
Molecular Weight |
199.4 g/mol |
IUPAC Name |
1,2,5-trichloro-3-fluorobenzene |
InChI |
InChI=1S/C6H2Cl3F/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |
InChI Key |
YWAPLKKUGFDKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Halogenated Aromatic Systems
Direct Electrophilic Halogenation Strategies for Aromatic Nuclei
Direct halogenation of an aromatic ring through an electrophilic aromatic substitution (SEAr) mechanism is a fundamental approach for introducing halogen atoms. wikipedia.org This process involves the generation of a potent electrophile that attacks the π-electron system of the benzene (B151609) ring, proceeding through a resonance-stabilized carbocationic intermediate known as a sigma complex or arenium ion. numberanalytics.comyoutube.com
The electrophilic chlorination of benzene and its derivatives is a well-established method for forming carbon-chlorine bonds. The reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond and generate a highly electrophilic species. wikipedia.orgyoutube.com The catalyst complexes with chlorine, creating a potent electrophile that is attacked by the aromatic ring. youtube.com The subsequent loss of a proton from the intermediate sigma complex restores aromaticity and releases the catalyst. numberanalytics.com
When the aromatic precursor is already substituted, the existing groups dictate the position of further chlorination. For instance, fluorobenzene (B45895), a potential precursor, exhibits anomalous reactivity compared to other halobenzenes. acs.org While fluorine is highly electronegative and deactivating through an inductive effect, it can donate electron density through resonance, a result of effective overlap between the carbon 2p and fluorine 2p orbitals. vaia.comechemi.com This resonance effect directs incoming electrophiles to the ortho and para positions, with the para position being strongly favored, often accounting for ~90% of the product. acs.orgresearchgate.net In fact, the rate of reaction at the para position of fluorobenzene can be faster than at a single position on unsubstituted benzene. acs.orgresearchgate.net Therefore, chlorination of a precursor like 1-fluoro-2,4-dichlorobenzene would be a plausible, albeit complex, route to the target compound, guided by the directing effects of the existing halogens.
Table 1: Key Features of Electrophilic Aromatic Chlorination
| Feature | Description | Typical Reagents/Catalysts |
| Mechanism | Electrophilic Aromatic Substitution (SEAr) | Cl₂, FeCl₃ |
| Intermediate | Sigma Complex (Arenium Ion) | Cl₂, AlCl₃ |
| Rate-Determining Step | Formation of the sigma complex, which temporarily disrupts aromaticity. numberanalytics.com | N-Chlorosuccinimide (NCS), Acid Catalyst researchgate.net |
| Role of Catalyst | To polarize the halogen-halogen bond and increase the electrophilicity of the halogen. wikipedia.org | |
| Substituent Effects | Existing groups on the ring direct the position of new substituents and affect the reaction rate. Fluorine is an ortho, para-director. acs.orgresearchgate.net |
Electrophilic Fluorination Using Specialized N-Fluorinating Agents
Direct fluorination of aromatic rings with elemental fluorine (F₂) is extremely violent and difficult to control, often leading to a mixture of products and degradation. youtube.comyoutube.com To overcome this, a range of electrophilic fluorinating agents, primarily those containing a nitrogen-fluorine (N-F) bond, have been developed. organicreactions.orgacs.org These reagents offer greater stability, safety, and selectivity, acting as sources of an "F⁺" equivalent that can react with electron-rich aromatic compounds. organicreactions.orgacsgcipr.org N-F reagents are broadly classified as neutral (e.g., N-fluorosulfonimides) or cationic (e.g., N-fluoropyridinium salts), with the cationic versions generally being more powerful fluorinating agents. organicreactions.orgwikipedia.org
Among the most effective and widely used N-F reagents are the cationic N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, such as 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor™. researchgate.net While not technically a triazinium salt, its structure features a caged triethylenediamine (TEDA) core. These salts are highly effective for the direct fluorination of a wide variety of aromatic compounds, including deactivated systems, under mild conditions. researchgate.netnih.gov N-fluoropyridinium salts are another class of powerful reagents capable of fluorinating diverse nucleophiles, from activated aromatic compounds to carbanions. nih.govresearchgate.net The reactivity of these salts allows for the fluorination of substrates that are unreactive towards milder reagents. nih.gov
Table 2: Common Electrophilic N-F Fluorinating Agents
| Reagent Name | Acronym | Class | Typical Applications |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Fluorination of enolates, silyl (B83357) enol ethers, and some aromatics. nih.gov |
| Selectfluor™ | F-TEDA-BF₄ | Cationic | Direct fluorination of a wide range of aromatic and aliphatic substrates. acsgcipr.orgresearchgate.net |
| N-Fluoropyridinium Triflate | - | Cationic | Fluorination of aromatics, carbanions, and active methylene (B1212753) compounds. acsgcipr.orgnih.gov |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Fluorination of aryl Grignard and aryllithium reagents. wikipedia.org |
Mechanistic Investigations of Electrophilic Fluorination Processes
The precise mechanism of electrophilic fluorination of aromatics by N-F reagents remains a subject of investigation, with evidence supporting multiple potential pathways. wikipedia.orgnih.gov The most commonly accepted is a polar SEAr mechanism. researchgate.net In this process, the aromatic π-system attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of a Wheland-type carbocation intermediate (sigma complex). researchgate.net Kinetic isotope effect studies have shown small values (kH/kD ≈ 1), indicating that the subsequent C-H bond breaking and decomposition of the Wheland intermediate is not the rate-determining step of the reaction. researchgate.net An alternative single-electron transfer (SET) mechanism has also been proposed, where an electron is first transferred from the nucleophilic substrate to the N-F reagent. nih.gov However, for many aromatic fluorinations, the polar SEAr pathway is considered the prevailing mechanism. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Routes for Halogenated Benzene Derivatives
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they are rendered sufficiently electron-poor. wikipedia.orgmasterorganicchemistry.com This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups or, significantly, multiple halogen atoms, on the aromatic ring. wikipedia.orgorgoreview.com The SNAr reaction is a two-step addition-elimination process. orgoreview.com First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the second, typically fast step, the leaving group is expelled, and aromaticity is restored. masterorganicchemistry.com
A particularly valuable application of the SNAr mechanism is the halogen-exchange (HALEX) reaction. This process is a cornerstone for the synthesis of industrially important fluoroaromatic compounds from readily available chloroaromatic precursors. google.com In a typical HALEX reaction, a polychlorinated benzene is heated with an alkali metal fluoride (B91410), such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent. google.comgoogle.com
Table 3: Characteristics of Nucleophilic Aromatic Halogen-Exchange (HALEX)
| Feature | Description | Typical Reagents |
| Mechanism | Nucleophilic Aromatic Substitution (SNAr), Addition-Elimination. orgoreview.com | Anhydrous KF, CsF |
| Intermediate | Meisenheimer Complex (a resonance-stabilized carbanion). wikipedia.org | Phase-Transfer Catalysts |
| Requirement | Electron-poor aromatic ring, activated by electron-withdrawing groups (e.g., -NO₂, multiple halogens). wikipedia.orgorgoreview.com | Polar Aprotic Solvents (e.g., DMF, DMSO) |
| Leaving Group | A halide (e.g., Cl⁻, Br⁻) is displaced by a fluoride nucleophile. google.com | |
| Application | Industrial synthesis of fluoroaromatics from chloroaromatic precursors. google.com |
Elucidation of Elimination-Addition Mechanisms Involving Benzyne (B1209423) Intermediates
The elimination-addition mechanism, which proceeds through a highly reactive benzyne or aryne intermediate, is a significant pathway for nucleophilic aromatic substitution, particularly for aryl halides that are unreactive under standard addition-elimination conditions. libretexts.orglibretexts.org This mechanism becomes relevant for substrates like 2,3,5-trichloro-1-fluorobenzene under strongly basic conditions. The process is initiated by the base-catalyzed elimination of a hydrogen halide (HX) from the aryl halide. libretexts.org
The formation of the benzyne intermediate, characterized by an additional bond between two ortho carbons, temporarily disrupts the aromaticity of the ring, rendering it highly reactive. libretexts.orgyoutube.com This intermediate reacts rapidly with available nucleophiles in an addition step to yield the final product. libretexts.org A key feature of the benzyne mechanism is the potential for rearrangement, where the incoming nucleophile can bond to either carbon of the aryne's triple bond. This can lead to a mixture of isomeric products. For instance, the reaction of 4-chloro-1-methylbenzene with hydroxide (B78521) ion generates a 4-methylbenzyne intermediate, resulting in a mixture of 3- and 4-methylbenzenols. libretexts.orglibretexts.org The specific products formed depend on the substitution pattern of the starting aryl halide and the nature of the attacking nucleophile. ncrdsip.com
For a polysubstituted arene like 2,3,5-trichloro-1-fluorobenzene, the presence of multiple halogen atoms influences which protons are most acidic and which halogens can act as leaving groups, thereby directing the formation of the benzyne intermediate. The strong electron-withdrawing nature of the chlorine and fluorine atoms acidifies the ring protons, facilitating their removal by a strong base like sodium amide (NaNH₂). youtube.com Following deprotonation, elimination of a halide from an adjacent carbon generates the aryne. The subsequent nucleophilic attack on the benzyne intermediate will lead to the substituted product. The regiochemistry of the final product is determined by the two possible sites of nucleophilic attack on the unsymmetrical benzyne intermediate.
Metal-Catalyzed Cross-Coupling Reactions for Functionalization of Halogenated Benzene Cores
Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of halogenated benzene cores like 2,3,5-trichloro-1-fluorobenzene. nih.gov These reactions offer a versatile platform for introducing a wide array of substituents onto the aromatic ring.
The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling reactions, celebrated for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. thieme-connect.de
The functionalization of polyhalogenated benzenes via Suzuki-Miyaura coupling can be challenging due to the electronic properties of the substrates. nih.gov For instance, the electron-withdrawing nature of fluorine atoms in polyfluoroarenes can affect the efficiency of the coupling. thieme-connect.de However, specialized catalyst systems have been developed to address these challenges. For example, sterically demanding biaryl ligands can promote efficient Suzuki-Miyaura reactions of fluorinated substrates. thieme-connect.de The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. In some cases, palladium nanoparticles have been employed as catalysts for the Suzuki coupling of fluorinated halides under mild conditions. thieme-connect.de
While specific studies on 2,3,5-trichloro-1-fluorobenzene are not prevalent, research on related compounds like fluorohalobenzenes provides insight. The reactivity of halogens in palladium-catalyzed couplings generally follows the order I > Br > Cl >> F. This selectivity allows for regioselective functionalization of polyhalogenated compounds containing different halogens. For 2,3,5-trichloro-1-fluorobenzene, the chlorine atoms would be the expected sites of reaction in a Suzuki-Miyaura coupling, while the C-F bond would likely remain intact under standard conditions. nih.gov
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Arenes This table presents data for analogous compounds to illustrate the principles of the Suzuki-Miyaura coupling for halogenated systems.
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |
| 1-Bromo-2,4,5-trifluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,4,5-Trifluorobiphenyl | 95% | nih.gov |
| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene palladium complex | Pentafluorobiphenyl | 60% | thieme-connect.de |
| 4-Bromofluorobenzene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | 4-Fluoro-2',4',6'-trimethylbiphenyl | High | thieme-connect.de |
Beyond palladium, other transition metals, particularly nickel, have emerged as effective catalysts for cross-coupling reactions of aryl halides. nih.gov Nickel catalysts can be advantageous due to their lower cost and unique reactivity, sometimes enabling transformations that are difficult with palladium. Nickel-catalyzed electrochemical C(sp²)–C(sp³) cross-coupling reactions, for example, have been developed for aryl halides with benzylic trifluoroborates. nih.gov
Copper-mediated reactions also play a role in the functionalization of aromatic systems. For instance, palladium-catalyzed, copper-mediated reactions have been used to construct benzene rings in more complex carbazole (B46965) structures. rsc.org While not a direct functionalization of a pre-existing benzene core, it highlights copper's role in C-C bond formation.
Alkaline-earth metals have also been shown to mediate the coupling of benzene to form biphenyl, representing a less conventional approach to C-C bond formation. nih.gov Furthermore, transition-metal-free methods for constructing polysubstituted benzene derivatives are also being developed, offering alternative synthetic routes. nih.gov These diverse methodologies provide a broad toolkit for the synthetic chemist to functionalize challenging substrates like 2,3,5-trichloro-1-fluorobenzene.
Regioselective and Stereoselective Syntheses of Polyhalogenated Benzene Analogs
The synthesis of specific isomers of polyhalogenated benzenes requires precise control over the position of substituent introduction, a concept known as regioselectivity. Various strategies are employed to achieve this control.
One common approach involves the sequential introduction of substituents onto a benzene ring, guided by the directing effects of the groups already present. For instance, the synthesis of 1,2,4-trifluorobenzene (B1293510) can start from 2,4-dichlorofluorobenzene. google.com Nitration of this starting material yields 2,4-dichloro-5-fluoronitrobenzene, with the position of the nitro group dictated by the directing effects of the existing halogens. This intermediate can then be further transformed. google.com
Another powerful strategy is the use of diazotization-halogenation sequences (Sandmeyer reaction). For example, 1,3,5-trichlorobenzene (B151690) is not formed by direct chlorination of benzene but can be prepared from 3,5-dichloroaniline (B42879) via a Sandmeyer reaction. wikipedia.org Similarly, the synthesis of 1,3,5-trichlorobenzene has been achieved through the diazotization of 2,4,6-trichloroaniline (B165571) in the presence of sulfuric acid, sodium nitrite, and hypophosphorous acid. niscpr.res.in
Palladium-catalyzed intermolecular reactions can also be used for the regioselective synthesis of multisubstituted benzenes. For example, the reaction of β-iodo-β-silylstyrenes with alkynes can produce 1,2,3,5-tetrasubstituted benzenes with complete regioselectivity. nih.gov While not directly producing halogenated benzenes, the principle of using specific reactants to control the final substitution pattern is broadly applicable.
Reaction Mechanisms and Fundamental Chemical Transformations of Halogenated Fluorobenzenes
Elucidation of Electrophilic Aromatic Substitution Pathways in Polyhalogenated Systems
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. For polyhalogenated benzenes, the reaction is generally slower than for benzene (B151609) itself due to the electron-withdrawing inductive effects of the halogens. However, the resonance effects of these substituents, which donate electron density to the ring, play a crucial role in directing the regioselectivity of the substitution.
The presence of multiple halogen substituents on a benzene ring, as in 2,3,5-trichloro-1-fluorobenzene, significantly influences its reactivity and the orientation of incoming electrophiles. All halogens are deactivating groups in EAS due to their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the aromatic ring, making it less nucleophilic. study.com However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the arenium ion intermediate, particularly when the electrophile attacks the ortho or para positions. youtube.com
The relative reactivity among halobenzenes in EAS is typically F > Cl > Br > I. This is counterintuitive based on electronegativity alone but is explained by the more effective overlap between the 2p orbital of fluorine and the 2p orbital of carbon in the pi system, leading to a stronger resonance effect for fluorine compared to the larger halogens. stackexchange.com
In 2,3,5-trichloro-1-fluorobenzene, the directing effects of the four halogens must be considered. The fluorine at C1 and the chlorines at C3 and C5 will direct incoming electrophiles to their respective ortho and para positions. The chlorine at C2 will also exert an ortho-, para-directing influence. The available positions for substitution are C4 and C6.
Attack at C4: This position is ortho to the chlorine at C3 and para to the fluorine at C1. It is also meta to the chlorines at C2 and C5. The ortho-directing effect of the C3-Cl and the strong para-directing effect of the C1-F would activate this position.
Attack at C6: This position is ortho to the fluorine at C1 and the chlorine at C5. It is meta to the chlorines at C2 and C3. The strong ortho-directing effect of fluorine and the ortho-directing effect of the C5-Cl would activate this position.
The ultimate regioselectivity will be a balance of these activating and deactivating influences, as well as steric hindrance. The cumulative inductive effect of three chlorine atoms and one fluorine atom significantly deactivates the ring, requiring harsh reaction conditions for electrophilic substitution to occur. The directing effects are additive, and the position of substitution will be determined by the strongest activating group(s) and the least steric hindrance.
To quantify the electronic effects of the substituents, Hammett constants (σ) can be used. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.
| Substituent | σmeta | σpara |
|---|---|---|
| -F | 0.34 | 0.05 |
| -Cl | 0.37 | 0.22 |
The positive values for both σmeta and σpara for both fluorine and chlorine indicate that they are electron-withdrawing at both positions, with the effect being stronger at the meta position for fluorine and also significant at the para position for chlorine. oup.comutexas.eduwikipedia.orgviu.ca
The direct fluorination of aromatic compounds is often challenging due to the high reactivity of elemental fluorine. However, electrophilic fluorinating agents have been developed to overcome this. The mechanism of electrophilic aromatic fluorination, like other EAS reactions, proceeds through a positively charged intermediate known as an arenium ion or sigma complex.
Computational studies, often employing density functional theory (DFT), are instrumental in elucidating the structures and energies of these transient species. nih.gov For a polyhalogenated benzene, the stability of the possible arenium ion intermediates determines the regioselectivity of the reaction. The positive charge in the arenium ion is delocalized over the ring, and its stability is influenced by the electronic properties of the substituents. Electron-donating groups stabilize the carbocation, while electron-withdrawing groups destabilize it.
Spectroscopic techniques can sometimes be used to observe these intermediates, particularly at low temperatures. For instance, NMR spectroscopy can provide evidence for the structure of the arenium ion. In the case of fluorination of a trichlorobenzene to form 2,3,5-trichloro-1-fluorobenzene, computational modeling would be the most likely tool to investigate the transition states and the relative energies of the possible arenium ions leading to the final product. These calculations would help in understanding the potential energy surface of the reaction and predicting the most favorable reaction pathway. researchgate.net
Detailed Investigation of Nucleophilic Aromatic Substitution Mechanisms for Halogenated Aromatics
Aryl halides that are substituted with electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). This is in contrast to the typical inertness of simple aryl halides towards nucleophiles. The reaction generally proceeds through an addition-elimination mechanism.
The SNAr mechanism involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.comyoutube.com This step is typically the rate-determining step.
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer complex. Halogens themselves are electron-withdrawing and can facilitate SNAr, especially when multiple halogens are present. The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Since the departure of the halide is not the rate-determining step, the C-F bond strength is less important than the rate of formation of the Meisenheimer complex. youtube.commasterorganicchemistry.com
In the case of 2,3,5-trichloro-1-fluorobenzene, the fluorine atom would be the most likely leaving group in an SNAr reaction due to its superior ability to activate the ring for nucleophilic attack. The three chlorine atoms act as additional electron-withdrawing groups, further activating the ring towards substitution.
| Leaving Group | Relative Reactivity in SNAr |
|---|---|
| -F | Highest |
| -Cl | Intermediate |
| -Br | Intermediate |
| -I | Lowest |
This table illustrates the general trend of leaving group ability in SNAr reactions.
In the absence of strong electron-withdrawing groups or under the influence of very strong bases (like sodium amide), nucleophilic aromatic substitution can proceed through an aryne intermediate. This mechanism involves an elimination-addition sequence.
Elimination: A strong base removes a proton from a position ortho to a halogen, followed by the elimination of the halide ion, forming a highly reactive benzyne (B1209423) intermediate with a formal triple bond in the aromatic ring. tcichemicals.comresearchgate.net
Addition: The nucleophile then adds to one of the carbons of the "triple bond," followed by protonation to give the final product.
For 2,3,5-trichloro-1-fluorobenzene, there are two hydrogen atoms, at C4 and C6. Abstraction of a proton from either of these positions could potentially lead to an aryne.
Proton abstraction at C4: This would be followed by the elimination of either the chlorine at C3 or the chlorine at C5. Elimination of the C3-Cl would lead to 3,5-dichloro-1-fluorobenzyne. Elimination of the C5-Cl would lead to 2,5-dichloro-1-fluorobenzyne.
Proton abstraction at C6: This would be followed by the elimination of either the fluorine at C1 or the chlorine at C5. Given that chlorine is a better leaving group than fluorine in this context, elimination of the C5-Cl to form 2,3-dichloro-1-fluorobenzyne would be more likely.
The regioselectivity of the subsequent nucleophilic attack on the aryne intermediate is governed by the electronic effects of the remaining substituents. The nucleophile will preferentially attack the carbon of the aryne triple bond that leads to the more stable carbanionic intermediate. Electron-withdrawing groups will direct the nucleophile to the meta position relative to them.
The rate and regioselectivity of nucleophilic aromatic substitution are heavily influenced by both electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: As discussed, electron-withdrawing groups are crucial for activating the ring towards nucleophilic attack in the SNAr mechanism. They do so by stabilizing the negatively charged Meisenheimer complex through inductive and/or resonance effects. In 2,3,5-trichloro-1-fluorobenzene, all four halogens are electron-withdrawing, thus activating the ring for SNAr. The fluorine atom, being the most electronegative, has the strongest inductive effect and makes the carbon it is attached to (C1) highly electrophilic, favoring nucleophilic attack at that position and its own departure as a leaving group.
Steric Effects: Steric hindrance can play a significant role, especially when the nucleophile or the substituents on the ring are bulky. In SNAr, attack at a carbon atom that is sterically hindered by adjacent large groups will be slower. For 2,3,5-trichloro-1-fluorobenzene, the chlorine atoms at C2 and C3 are adjacent, creating a more sterically crowded environment on that side of the molecule compared to the area around C5 and C6. This could influence the trajectory of the incoming nucleophile.
Oxidative Transformations and Dehalogenation of Halogenated Aromatic Hydrocarbons
The oxidative metabolism of halogenated aromatic hydrocarbons, such as 2,3,5-trichloro-1-fluorobenzene, is a critical pathway for their biotransformation. These compounds are typically resistant to degradation, but certain enzymatic systems can initiate their breakdown. The primary enzymes involved in this process are cytochrome P450 monooxygenases, which catalyze the initial oxidative attack on the aromatic ring.
For many halogenated benzenes, this process leads to oxidative dehalogenation, resulting in the formation of reactive intermediates like arene oxides and benzoquinones. These intermediates can subsequently react with cellular macromolecules. The initial step often involves the enzymatic insertion of an oxygen atom to form an epoxide. This epoxide is a key intermediate that can undergo further reactions, including rearrangement to form phenolic metabolites or conjugation with cellular nucleophiles. In the case of polychlorinated fluorobenzenes, these oxidative pathways can lead to the removal of a halogen atom and the introduction of a hydroxyl group, fundamentally altering the compound's structure and properties.
Role of Biological Oxidants (e.g., Cytochrome P450 Compound I) in Dehalogenation
The principal agent in the cytochrome P450 catalytic cycle responsible for oxidizing substrates is a highly reactive iron-oxo species known as Compound I. This potent biological oxidant is capable of attacking the electron-rich aromatic ring of halogenated benzenes. Theoretical and experimental studies on various polychlorinated and polyfluorinated benzenes demonstrate the effectiveness of Compound I in initiating dehalogenation.
The reaction begins with the addition of the oxygen atom from Compound I to a carbon atom on the benzene ring. This addition can occur at either a chlorine- or fluorine-bearing carbon. Computational studies on mixed chlorofluorobenzenes predict that this step is crucial in determining the subsequent fate of the molecule. The interaction with Compound I overcomes the inherent stability of the aromatic system, leading to the formation of an unstable intermediate that readily undergoes further transformation to eliminate a halogen atom. This enzymatic process is a key step in the detoxification and degradation of persistent halogenated environmental contaminants.
Mechanistic Studies of Halogen Migration During Oxidative Processes
A significant mechanistic feature observed during the cytochrome P450-catalyzed hydroxylation of aromatic compounds is the "NIH shift," a 1,2-migration of a substituent (such as a halogen) on the aromatic ring. This phenomenon is considered strong evidence for the formation of an arene oxide intermediate.
Following the formation of the arene oxide, the molecule rearomatizes to form a more stable phenol. During this process, a halogen atom can migrate to an adjacent carbon atom.
Chlorine Migration: Studies on chlorinated benzenes show that the 1,2-shift of a chlorine atom is a facile, often barrierless, process. The resulting intermediate can then expel a chloride ion to form a halogenated phenol or quinone.
Fluorine Migration: In contrast, the migration of a fluorine atom involves a moderate energy barrier. The elimination of fluoride (B91410) from subsequent intermediates is also less favorable compared to chloride elimination and may require solvent effects to proceed efficiently.
For a mixed chlorofluorobenzene like 2,3,5-trichloro-1-fluorobenzene, the oxidation could theoretically lead to the migration of either a chlorine or a fluorine atom. However, based on mechanistic studies of related compounds, chlorine migration is generally the more favored pathway due to its lower activation energy. Theoretical models have been shown to successfully predict the preferential elimination of fluorine in the metabolism of compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene, illustrating the predictive power of these mechanistic insights.
Free Radical Reactions and Their Application to Halogenated Benzenes
Halogenated benzenes can also undergo reactions via free-radical mechanisms, typically initiated by ultraviolet (UV) light or heat. These reactions proceed through a chain mechanism involving three distinct stages: initiation, propagation, and termination.
Reaction Stages:
| Stage | Description |
| Initiation | The process begins with the homolytic cleavage of a halogen-halogen bond (e.g., in Cl₂) by UV light, generating two highly reactive halogen radicals (e.g., 2 Cl•). |
| Propagation | A halogen radical abstracts a hydrogen atom from the benzene ring, forming a hydrogen halide and an aryl radical. This aryl radical then reacts with a halogen molecule (e.g., Cl₂) to form the halogenated product and a new halogen radical, which continues the chain reaction. |
| Termination | The reaction ceases when two radicals combine to form a stable, non-radical product. This can occur through the combination of two halogen radicals, an aryl radical and a halogen radical, or two aryl radicals. |
The reactivity of halogens in free-radical reactions varies significantly, with the general trend being Fluorine > Chlorine > Bromine > Iodine. Due to the high strength of the C-H bonds on an aromatic ring, substitution of these hydrogens via a free-radical pathway is less common than for alkanes. However, under specific conditions, these reactions can be induced. For 2,3,5-trichloro-1-fluorobenzene, further halogenation via a free-radical mechanism would likely be non-selective, potentially leading to a mixture of products with additional halogen substituents, depending on the reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For 2,3,5-trichloro-1-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a comprehensive understanding of its atomic arrangement and electronic environment.
The ¹H NMR spectrum of 2,3,5-trichloro-1-fluorobenzene is predicted to be relatively simple, showing two distinct signals corresponding to the two aromatic protons. The proton at the C4 position (H-4) and the proton at the C6 position (H-6) are in different chemical environments and are expected to appear as doublets of doublets due to coupling with each other and with the fluorine atom.
Predicted ¹H NMR Data for 2,3,5-trichloro-1-fluoro-benzene
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | 7.10 - 7.30 | dd | ³JHH ≈ 8-9, ⁵JHF ≈ 1-2 |
| H-6 | 7.40 - 7.60 | dd | ³JHH ≈ 8-9, ³JHF ≈ 5-7 |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
The proton-decoupled ¹³C NMR spectrum of 2,3,5-trichloro-1-fluorobenzene is expected to display six distinct signals, one for each carbon atom in the benzene (B151609) ring, due to the molecule's asymmetry. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogens.
The carbon atom bonded to the fluorine (C-1) will exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically in the range of 240-260 Hz. The carbons bonded to chlorine (C-2, C-3, and C-5) will also be shifted downfield, though to a lesser extent than C-1. The remaining two carbons (C-4 and C-6) will be influenced by the neighboring halogen substituents. Two- and three-bond carbon-fluorine couplings (²JCF and ³JCF) will also be observable, providing further structural confirmation.
Predicted ¹³C NMR Data for 2,3,5-trichloro-1-fluoro-benzene
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C-1 | 155 - 165 | d | ¹JCF ≈ 240-260 |
| C-2 | 130 - 140 | d | ²JCF ≈ 20-25 |
| C-3 | 135 - 145 | d | ³JCF ≈ 3-5 |
| C-4 | 125 - 135 | d | ⁴JCF ≈ 1-3 |
| C-5 | 130 - 140 | s | |
| C-6 | 115 - 125 | d | ²JCF ≈ 20-25 |
Note: These are estimated values. The actual spectrum may show additional smaller couplings.
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov For 2,3,5-trichloro-1-fluorobenzene, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic effects of the three chlorine atoms on the benzene ring. nih.govazom.com
The fluorine signal will be split into a multiplet due to couplings with the two aromatic protons, H-4 and H-6. The ortho coupling to H-6 (³JFH) is typically larger than the meta coupling to H-4 (⁴JFH). azom.com The precise chemical shift can be predicted using computational methods, which have shown good accuracy for fluorinated aromatic compounds. nih.gov
Predicted ¹⁹F NMR Data for 2,3,5-trichloro-1-fluoro-benzene
| Nucleus | Predicted Chemical Shift (ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| F-1 | -110 to -120 | dd | ³JFH ≈ 5-7, ⁴JFH ≈ 1-2 |
Note: The chemical shift is an estimate and can be influenced by the solvent.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and obtaining a "molecular fingerprint" of a compound. The vibrational modes of 2,3,5-trichloro-1-fluorobenzene are determined by its structure and the masses of its atoms.
The IR and Raman spectra are predicted to show characteristic bands for C-H stretching, C-C stretching in the aromatic ring, C-F stretching, and C-Cl stretching. The C-F stretching vibration is typically observed in the region of 1200-1000 cm⁻¹. The C-Cl stretching vibrations appear at lower frequencies, generally in the 800-600 cm⁻¹ range. The substitution pattern on the benzene ring will influence the positions and intensities of the C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ region.
In Raman spectroscopy, totally symmetric vibrational modes often give rise to strong, polarized bands. For 2,3,5-trichloro-1-fluorobenzene, which has low symmetry, several vibrational modes will be totally symmetric. These would include the ring breathing mode and stretching vibrations of the C-F and C-Cl bonds.
Studying the temperature dependence of these modes can provide insights into intermolecular interactions and subtle conformational changes. However, for a rigid molecule like this, significant temperature-dependent frequency shifts are not expected unless a phase transition occurs.
Predicted Vibrational Frequencies for 2,3,5-trichloro-1-fluoro-benzene
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C-H Stretch | 3100 - 3000 | IR, Raman |
| C-C Aromatic Stretch | 1600 - 1400 | IR, Raman |
| C-F Stretch | 1250 - 1150 | IR, Raman |
| C-Cl Stretch | 850 - 650 | IR, Raman |
| C-H Out-of-plane Bend | 900 - 750 | IR |
Note: These are general ranges for the expected vibrations.
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
The electron ionization (EI) mass spectrum of 2,3,5-trichloro-1-fluorobenzene is expected to show a prominent molecular ion peak (M⁺). Due to the presence of three chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2, M+4, M+6) with a specific intensity ratio, which is a definitive indicator of the number of chlorine atoms.
The fragmentation of the molecular ion would likely involve the loss of a chlorine atom to form an [M-Cl]⁺ ion, which would be a significant peak in the spectrum. Subsequent fragmentation could involve the loss of another chlorine atom or the elimination of a neutral molecule like HCl or HF. The fragmentation pattern of fluorobenzene (B45895) often involves the loss of a C₂H₂ molecule. youtube.com A similar fragmentation could be expected for this compound after the initial loss of halogens.
Predicted Mass Spectrometry Data for 2,3,5-trichloro-1-fluoro-benzene
| Ion | m/z (for ³⁵Cl) | Description |
| [C₆H₂³⁵Cl₃F]⁺ | 198 | Molecular Ion (M⁺) |
| [C₆H₂³⁵Cl₂F]⁺ | 163 | Loss of a Cl radical |
| [C₆H₂³⁵Cl₂]⁺ | 144 | Loss of F radical |
| [C₄H₂F]⁺ | 69 | Loss of C₂Cl₂ |
Note: The m/z values are for the most abundant isotopes. The full spectrum will show isotopic patterns for chlorine-containing fragments.
Electronic Spectroscopy and Ionization Energy Determinations
The study of the electronic transitions and the energy required to remove an electron from a molecule provides fundamental insights into its electronic structure and bonding. Techniques such as Mass-Analyzed Threshold Ionization (MATI) spectroscopy and Photoelectron Spectroscopy (PES) are instrumental in this regard.
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
Photoelectron Spectroscopy (PES)
Photoelectron spectroscopy is a powerful technique used to measure the energies of electrons in molecules, providing direct experimental evidence for electron shell and subshell configurations. khanacademy.orgyoutube.com The resulting spectrum displays peaks corresponding to the binding energies of electrons in different molecular orbitals. khanacademy.org Although a specific PES spectrum for 2,3,5-trichloro-1-fluorobenzene was not found, the principles of PES as applied to other fluorobenzenes can be described. rsc.org The substitution of fluorine atoms on a benzene ring is known to cause shifts in the spectral features, which aids in the assignment of benzene's orbitals. rsc.org A PES study of 2,3,5-trichloro-1-fluorobenzene would be expected to show distinct peaks corresponding to the ionization of electrons from the π-system and the various σ-orbitals, with the binding energies influenced by the inductive effects of the chlorine and fluorine substituents.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Chemistry Studies of Halogenated Fluorobenzenes
Density Functional Theory (DFT) Applications in Predicting Molecular and Reaction Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it particularly well-suited for studying medium-sized organic molecules like halogenated benzenes.
Quantum chemical calculations using DFT are routinely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For halogenated fluorobenzenes, methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used to predict ground-state geometries with high accuracy. nih.govresearchgate.net These calculations provide precise values for bond lengths, bond angles, and dihedral angles. For 2,3,5-trichloro-1-fluoro-benzene, DFT would predict a planar aromatic ring, with slight distortions caused by the steric and electronic effects of the bulky chlorine and highly electronegative fluorine substituents.
For halogenated benzenes, DFT has been used to study mechanisms like electrophilic aromatic substitution. researchgate.netpearson.com For 2,3,5-trichloro-1-fluoro-benzene, DFT could be used to model, for example, its nitration or further halogenation. The calculations would identify the most likely site of substitution by comparing the activation energies for attack at the two available hydrogen positions. Such studies on related systems have shown that the presence of halogens can slow down the reaction compared to benzene (B151609), but the resonance stabilization they provide can influence the regioselectivity. youtube.com Computational studies on the solvolysis of triplet chlorobenzenes have also utilized DFT to explore different reaction mechanisms, such as direct hydrogen atom abstraction versus a photo-SN2Ar pathway. diva-portal.org The ability to model complex, multi-step reaction pathways is a key strength of DFT. rsc.org
Table 1: Illustrative DFT-Calculated Parameters for Reaction Intermediates This table shows representative data for intermediates in the electrophilic halogenation of benzene, illustrating the types of parameters obtained from DFT calculations.
| Reaction Intermediate | Relative Energy (kcal/mol) | Key Bond Length (Å) | Computational Method |
|---|---|---|---|
| Benzene + Cl₂ (π-complex) | -2.5 | C-C (avg): 1.395 | B3LYP/6-311G |
| Chlorination σ-complex | +15.8 | C-Cl (new bond): 1.98 | B3LYP/6-311G |
| Benzene + ICl (π-complex) | -4.3 | C-C (avg): 1.396 | B3LYP/6-311G |
| Iodination σ-complex | +21.2 | C-I (new bond): 2.25 | B3LYP/6-311G |
Note: Data is illustrative and based on general findings for benzene halogenation, not specific to 2,3,5-trichloro-1-fluoro-benzene. Source: Adapted from theoretical studies on electrophilic halogenation. researchgate.net
A significant application of DFT is the prediction of various molecular spectra. By calculating vibrational frequencies and intensities, researchers can generate theoretical Infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting experimental data and assigning specific spectral peaks to the corresponding molecular vibrations. researchgate.netarxiv.org For a molecule with multiple halogen substituents like 2,3,5-trichloro-1-fluoro-benzene, the spectra would be complex, and theoretical calculations would be essential for a reliable assignment of the C-H, C-C, C-Cl, and C-F stretching and bending modes.
Similarly, time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals. nih.gov This can help understand the photophysical properties of the compound. The combination of experimental and computed spectra provides a powerful method for structural confirmation. nih.gov
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Halogenated Benzene This table demonstrates the accuracy of DFT in predicting the vibrational spectrum of 1,3,5-tribromo-2,4,6-trifluoro-benzene, a structurally similar compound.
| Vibrational Mode Assignment | Experimental FT-Raman (cm⁻¹) | Calculated B3LYP/6-31++G(d,p) (cm⁻¹) |
|---|---|---|
| C-F Stretch | 1185 | 1189 |
| C-C Stretch (Ring) | 1530 | 1533 |
| C-Br Stretch | 560 | 565 |
| Ring Breathing | 320 | 324 |
Source: Data adapted from a combined experimental and theoretical study on 1,3,5-tribromo-2,4,6-trifluoro-benzene. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. ut.ac.irnih.gov
For a semi-rigid molecule like 2,3,5-trichloro-1-fluoro-benzene, conformational analysis is straightforward as the benzene ring is planar. However, MD simulations are exceptionally useful for studying intermolecular interactions. These simulations can model how the molecule interacts with solvent molecules, with other pollutant molecules, or with surfaces such as carbon materials or soil particles. rsc.org Understanding these interactions is critical for predicting the compound's environmental fate, transport, and potential for bioaccumulation.
Simulations of halogenated benzenes have been used to investigate non-covalent interactions like halogen bonding (where a halogen atom acts as an electrophilic center) and π-π stacking. rsc.orgmdpi.combohrium.com High-level ab initio calculations and MD simulations show that interactions between benzene and halogenated molecules are governed by a combination of electrostatic and dispersion forces. acs.orgaip.org For 2,3,5-trichloro-1-fluoro-benzene, MD could elucidate how the pattern of chlorine and fluorine atoms dictates its interaction with surrounding media, for instance, by simulating its behavior in a water-octanol system to predict its partitioning behavior.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. mdpi.com The goal is to develop predictive models that can estimate the properties of new or untested compounds without the need for expensive and time-consuming experiments.
In a typical QSPR study, a set of "molecular descriptors" is calculated for a series of related compounds. These descriptors are numerical representations of the molecular structure, encoding information about its topology, geometry, or electronic properties. Many of these descriptors are derived from DFT calculations. A statistical model is then built to relate these descriptors to an experimentally measured property, such as boiling point, solubility, or toxicity. researchgate.netnih.govresearchgate.net
For halogenated aromatic compounds, QSPR models have been developed to predict properties like the n-octanol/water partition coefficient (Kow), which is a key parameter in environmental risk assessment. researchgate.net A QSPR model for 2,3,5-trichloro-1-fluoro-benzene could be developed using descriptors such as molecular volume, surface area, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).
Table 3: Common Molecular Descriptors Used in QSPR Studies for Aromatic Compounds
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Cl atoms | Basic molecular composition |
| Topological | Wiener Index, Connectivity Index | Atomic connectivity and branching |
| Geometric | Molecular Volume, Surface Area | 3D size and shape of the molecule |
| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electronic structure and reactivity |
Application of Molecular Electron Density Theory (MEDT) in Understanding Reaction Mechanisms
Molecular Electron Density Theory (MEDT) is a more recent theoretical framework for analyzing chemical reactivity. It posits that changes in the electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. This theory provides a powerful lens through which to re-examine and understand reaction mechanisms in organic chemistry.
Within MEDT, the reactivity of molecules is analyzed by studying the changes in electron density along a reaction pathway. This approach helps to rationalize experimental outcomes and provides deep insights into molecular mechanisms. The theory has been successfully applied to a wide range of organic reactions, challenging some long-held models of reactivity. In the context of halogenated benzenes, MEDT could be used to analyze the flow of electron density during electrophilic substitution reactions, providing a more detailed picture of how the electron-withdrawing and resonance effects of the halogens govern the reaction's progress and outcome. researchgate.net This modern perspective offers a complementary approach to traditional orbital-based analyses for understanding the intricate dance of electrons during chemical transformations.
Environmental Fate and Degradation Pathways of Halogenated Benzenes
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation processes, which are non-biological, play a crucial role in the transformation of halogenated benzenes in the environment. These processes are primarily driven by photochemical reactions and, to a lesser extent, chemical hydrolysis.
Photolytic Degradation Mechanisms under Environmental Conditions
Photolytic degradation, or photodegradation, is the breakdown of compounds by photons from sunlight. For halogenated aromatic compounds, this process is a significant pathway for their removal from the atmosphere and surface waters. The rate and products of photodegradation are influenced by factors such as the wavelength of light, the presence of photosensitizers, and the environmental matrix.
Studies on various chlorobenzenes have shown that they are susceptible to photodegradation. For instance, 1,2,4-trichlorobenzene (B33124) has been shown to degrade under UV irradiation. mdpi.com The primary mechanism of photolytic degradation for halogenated benzenes involves the cleavage of the carbon-halogen bond. The energy from UV light can directly break the C-Cl or C-F bond, leading to the formation of reactive radical species. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent (e.g., water or organic matter), reaction with oxygen to form hydroxylated or other oxygenated products, and polymerization.
For 2,3,5-trichloro-1-fluorobenzene, it is anticipated that the C-Cl bonds would be more susceptible to photolytic cleavage than the C-F bond, due to the lower bond energy of the C-Cl bond. This would lead to the formation of dichlorofluorophenyl radicals, which would then react further. The presence of sensitizing substances in the environment, such as humic acids in natural waters, can accelerate the rate of photodegradation by absorbing light energy and transferring it to the halogenated benzene (B151609) molecule.
Chemical Hydrolysis and Other Non-Biological Transformation Pathways in Aqueous Media
Chemical hydrolysis is a reaction in which a water molecule cleaves a chemical bond. For halogenated aromatic compounds, the rate of hydrolysis is generally slow under typical environmental pH and temperature conditions. The strong carbon-halogen bonds in compounds like 2,3,5-trichloro-1-fluorobenzene are resistant to hydrolysis.
The benzene ring itself is also stable and not readily susceptible to hydrolysis. While some substitution reactions can occur where a halogen is replaced by a hydroxyl group, these reactions typically require more extreme conditions than those found in most natural aquatic environments. Therefore, chemical hydrolysis is not considered a major degradation pathway for 2,3,5-trichloro-1-fluorobenzene in aqueous media.
Biotic Degradation Mechanisms (Biodegradation) in Microbial Systems
Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the removal of many environmental pollutants. The ability of microbial communities to degrade halogenated benzenes depends on the specific compound, the environmental conditions (aerobic or anaerobic), and the presence of microbial strains with the necessary enzymatic machinery.
Microbial Metabolism of Halogenated Aromatic Compounds by Specific Bacterial Strains
Numerous bacterial strains, particularly from the genera Pseudomonas and Burkholderia, have been identified for their ability to degrade chlorinated and fluorinated aromatic compounds. nih.govnih.gov These bacteria can utilize these compounds as a source of carbon and energy. The degradation of highly halogenated benzenes is generally slower than that of their less halogenated counterparts.
Under aerobic conditions, the initial step in the microbial degradation of chlorinated benzenes is typically the oxidation of the aromatic ring. nih.gov For compounds with four or fewer chlorine atoms, this is a viable pathway. nih.gov Given that 2,3,5-trichloro-1-fluorobenzene falls into this category, it is expected to be susceptible to aerobic biodegradation.
Aerobic Degradation Pathways Initiated by Dioxygenase Enzymes
The key enzymes responsible for the initial attack on the aromatic ring of halogenated benzenes under aerobic conditions are dioxygenases. nih.gov These enzymes incorporate both atoms of a molecular oxygen molecule into the substrate. For chlorobenzenes, a toluene (B28343) or chlorobenzene (B131634) dioxygenase initiates the reaction by converting the aromatic ring into a cis-dihydrodiol. nih.gov
In the case of 2,3,5-trichloro-1-fluorobenzene, a dioxygenase would likely attack the ring to form a trichloro-fluoro-substituted cis-dihydrodiol. This is often followed by the enzymatic dehydrogenation of the cis-dihydrodiol to form a substituted catechol. For instance, studies on the degradation of 1,2,4-trichlorobenzene and 1,2,4,5-tetrachlorobenzene (B31791) by Pseudomonas strains have shown the formation of 3,4,6-trichlorocatechol (B154911). nih.gov
The position of the fluorine atom in 2,3,5-trichloro-1-fluorobenzene would influence the regiospecificity of the dioxygenase attack and the nature of the resulting catechol.
Characterization of Chlorocatechol and Fluorocatechol Degradation Routes
Once a substituted catechol is formed, it enters a central metabolic pathway for further degradation. The two main pathways for catechol degradation are the ortho- and meta-cleavage pathways. In the degradation of chlorocatechols, the ortho-cleavage pathway is more common. nih.gov
In the ortho-cleavage pathway, the catechol ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase. This results in the formation of a cis,cis-muconic acid derivative. Subsequent enzymatic reactions involving cycloisomerases, hydrolases, and reductases convert the muconic acid derivative into intermediates of the tricarboxylic acid (TCA) cycle, thus completing the mineralization of the aromatic ring. For example, the degradation of 3,4,6-trichlorocatechol proceeds via 2,3,5-trichloromuconate. nih.gov
The presence of a fluorine atom can influence the subsequent steps. Studies on the degradation of fluorobenzene (B45895) have shown that 3-fluorocatechol (B141901) is a key intermediate, which is then cleaved by a catechol 1,2-dioxygenase to form 2-fluoromuconate. nih.gov While 2-fluoromuconate was once considered a dead-end metabolite, some bacterial strains have been shown to be capable of its further degradation. nih.gov Therefore, the degradation of a trichloro-fluorocatechol derived from 2,3,5-trichloro-1-fluorobenzene would likely proceed through a modified ortho-cleavage pathway, leading to the eventual release of chloride and fluoride (B91410) ions and the assimilation of the carbon into central metabolism.
The following table summarizes the expected degradation intermediates based on studies of analogous compounds.
| Initial Compound | Likely Initial Step | Key Intermediate | Subsequent Pathway | Reference |
| 2,3,5-Trichloro-1-fluorobenzene | Dioxygenation | Trichloro-fluorocatechol | Ortho-cleavage | Inferred from nih.govnih.gov |
| 1,2,4-Trichlorobenzene | Dioxygenation | 3,4,6-Trichlorocatechol | Ortho-cleavage | nih.gov |
| Fluorobenzene | Dioxygenation | 3-Fluorocatechol | Ortho-cleavage | nih.gov |
Table 1: Postulated Degradation Pathway Intermediates for 2,3,5-Trichloro-1-fluorobenzene and Related Compounds
Identification and Analysis of Degradation Metabolites and Intermediates
The biodegradation of halogenated benzenes proceeds through a series of metabolic intermediates. Under aerobic conditions, the initial attack often involves the introduction of hydroxyl groups to the aromatic ring, leading to the formation of halogenated phenols and catechols. nih.govnih.gov For instance, the degradation of chlorobenzene can yield 2- and 4-chlorophenol. epa.gov In the case of trichlorobenzenes, the major metabolic products are trichlorophenols. who.int
Further metabolism of these catecholic intermediates typically involves ring cleavage. However, the metabolic activation of halogenated benzenes can also produce other potentially harmful metabolites, including epoxides, benzoquinones, and glutathione (B108866) conjugates. nih.gov The formation of reactive benzoquinone metabolites has been linked to the toxic effects of halogenated benzenes. nih.gov
Under anaerobic conditions, the primary degradation pathway for highly chlorinated benzenes is reductive dehalogenation, which leads to the formation of lower-chlorinated benzenes. researchgate.netnih.gov For example, hexachlorobenzene (B1673134) can be sequentially dechlorinated to less chlorinated congeners. researchgate.net This process is critical as it can reduce the toxicity of the parent compound and make the resulting products more susceptible to subsequent aerobic degradation. oup.compsu.edu
The identification and quantification of these various metabolites are typically achieved using advanced analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to separate and identify the degradation products. researchgate.net
Table 1: Common Degradation Metabolites of Halogenated Benzenes and Analytical Methods
| Parent Compound Class | Degradation Pathway | Common Metabolites/Intermediates | Analytical Techniques |
| Chlorinated Benzenes | Aerobic Oxidation | Chlorophenols, Chlorocatechols | GC-MS, HPLC |
| Halogenated Benzenes | Metabolic Activation | Epoxides, Benzoquinones, Glutathione Conjugates | HPLC, Mass Spectrometry |
| Highly Chlorinated Benzenes | Anaerobic Reductive Dehalogenation | Lower-chlorinated benzenes | GC-MS |
This table provides a generalized overview based on available literature for halogenated benzenes.
Enzymatic Systems Involved in Dehalogenation and Aromatic Ring Cleavage
The biodegradation of halogenated benzenes is mediated by specific enzymatic systems in microorganisms. These enzymes are responsible for the initial attack on the stable aromatic ring and the subsequent removal of halogen substituents.
Dioxygenases are key enzymes in the aerobic degradation of many aromatic compounds, including chlorinated benzenes. nih.govnormalesup.orgresearchgate.net These multicomponent enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic ring, forming cis-dihydrodiols. normalesup.org This initial step is crucial for activating the ring for subsequent cleavage. nih.gov Toluene dioxygenase and chlorobenzene dioxygenase are well-studied examples that exhibit different substrate specificities. nih.gov For instance, the TecA chlorobenzene dioxygenase from Burkholderia sp. strain PS12 can dioxygenate and simultaneously dechlorinate 1,2,4,5-tetrachlorobenzene. nih.gov
Monooxygenases , such as cytochrome P450 enzymes, also play a role in the oxidation of halogenated benzenes. nih.govnih.gov These enzymes can hydroxylate polychlorinated benzenes to form chlorophenols, which can then be further degraded. nih.gov
Under anaerobic conditions, reductive dehalogenases are the primary enzymes responsible for removing chlorine atoms from highly chlorinated benzenes. oup.compsu.edunih.govnih.gov This process, known as halorespiration, involves the use of chlorinated compounds as terminal electron acceptors. nih.gov Bacteria from the genus Dehalococcoides have been implicated in the reductive dechlorination of chlorinated benzenes. nih.govnih.gov
Table 2: Key Enzymatic Systems in Halogenated Benzene Degradation
| Enzyme Class | Function | Example Enzymes | Degradation Condition |
| Dioxygenases | Initial ring oxidation | Toluene dioxygenase, Chlorobenzene dioxygenase (TecA) | Aerobic |
| Monooxygenases | Hydroxylation | Cytochrome P450 (CYP101) | Aerobic |
| Reductive Dehalogenases | Removal of halogen substituents | - | Anaerobic |
This table summarizes the major enzyme classes involved in the breakdown of halogenated benzenes.
Environmental Persistence and Transport Mechanisms in Various Ecosystems
The environmental persistence and transport of halogenated benzenes are influenced by their physicochemical properties, such as volatility, water solubility, and their tendency to adsorb to soil and sediment.
Trichlorobenzenes are considered to be rather stable in the environment. ospar.org They are not readily hydrolyzed and are unlikely to biodegrade significantly under many conditions. who.intospar.org In the atmosphere, they can react with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 18.8 days for 1,2,4-trichlorobenzene. epa.gov
In aquatic environments, trichlorobenzenes are likely to be adsorbed onto sediments, particularly those with high organic content. who.intcoastalwiki.org Evaporation from surface water can be a significant removal process. who.int The half-life of trichlorobenzene in water can range from one day in rivers to 100 days in groundwaters. epa.gov
In soil, trichlorobenzenes exhibit low mobility and tend to adsorb to soil particles, especially in soils with higher organic content. ospar.orgtpsgc-pwgsc.gc.ca While some slow biodegradation may occur in aerobic soils, they are generally expected to persist. epa.gov Leaching into groundwater can occur, particularly from deep soils. epa.gov The persistence of these compounds in soil and sediment can lead to long-term contamination sources. tpsgc-pwgsc.gc.ca
The transport of chlorinated benzenes from contaminated sediments into the overlying water column is a key process influencing their fate in aquatic systems. lsu.edunih.gov This flux is governed by diffusive transport and can be influenced by streamflow conditions. lsu.edunih.gov
Bioaccumulation Studies in Model Organisms Focusing on Mechanistic Aspects
Bioaccumulation is the process by which a chemical is taken up by an organism from its environment, leading to a concentration in the organism that is higher than in the surrounding medium. nih.gov For halogenated benzenes, which are lipophilic (fat-loving) compounds, bioaccumulation in the fatty tissues of organisms is a significant concern. psu.eduresearchgate.net
The potential for a chemical to bioaccumulate is often estimated using the octanol-water partition coefficient (log Kow), which is a measure of its lipophilicity. nih.gov Generally, compounds with a higher log Kow have a greater potential to bioaccumulate. The toxicity and lipophilicity of chlorinated benzenes are often observed to increase with a higher degree of chlorination. psu.edu
The bioconcentration factor (BCF) is a key parameter used to quantify the bioaccumulation of chemicals in aquatic organisms. epa.govepa.gov It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. Trichlorobenzenes have been shown to have a high potential to bioaccumulate in aquatic organisms. ospar.orgcoastalwiki.org For example, the BCF of 1,2,4-trichlorobenzene in fish has been reported to range from 182 to 3200. epa.gov
However, the bioaccumulation of a compound is not solely dependent on its lipophilicity. Biotransformation (metabolism) within the organism can significantly influence its bioaccumulation potential. mdpi.com If a compound is readily metabolized to more water-soluble forms, it can be more easily excreted, thus reducing its bioaccumulation. The metabolic activation of halogenated benzenes can lead to the formation of various metabolites, which can either be excreted or contribute to toxicity. nih.gov
The accumulation of halogenated benzenes can vary between different species and even between different organs within the same organism. eeer.org For instance, chlorinated benzenes have been observed to accumulate to a greater extent in the liver of fish compared to muscle tissue. nih.gov
Research Applications in Advanced Materials Science and Organic Synthesis
Utility as Precursors and Building Blocks in Organic Synthesis
The presence of multiple halogen atoms on the benzene (B151609) ring makes 2,3,5-trichloro-1-fluorobenzene a valuable precursor for a variety of organic compounds. The differential reactivity of the carbon-fluorine and carbon-chlorine bonds allows for selective chemical transformations, enabling the synthesis of intricate molecular architectures.
Synthesis of Complex Organic Molecules
This compound serves as a key intermediate in the synthesis of more complex organic molecules, including those with pharmaceutical and agrochemical applications. The halogen atoms act as handles for various cross-coupling reactions, facilitating the introduction of a wide array of functional groups. For instance, it is utilized in the preparation of isoxazoline (B3343090) derivatives, which are notable for their use as active ingredients in antiparasitic drugs. Furthermore, its derivatives are employed in the synthesis of 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry due to their broad biological activities. frontiersin.orgnih.gov
Involvement in Friedel-Crafts Reactions for Further Functionalization
Friedel-Crafts reactions, a cornerstone of organic synthesis, provide a means to attach substituents to aromatic rings. wikipedia.org While the electron-withdrawing nature of the halogens in 2,3,5-trichloro-1-fluorobenzene deactivates the ring towards electrophilic aromatic substitution, under forcing conditions with strong Lewis acid catalysts, it can undergo Friedel-Crafts reactions. wikipedia.orgsoftbeam.net This allows for the introduction of alkyl or acyl groups, further expanding the synthetic utility of this scaffold. masterorganicchemistry.comnih.govrscf.ru The acylation variant is particularly useful as the resulting ketones can be subsequently reduced, offering a pathway to products that are not directly accessible via Friedel-Crafts alkylation due to potential carbocation rearrangements. masterorganicchemistry.com
Monomeric Units for High-Performance Polymer and Framework Materials
The inherent properties of the fluorinated and chlorinated benzene ring, such as rigidity and thermal stability, make 2,3,5-trichloro-1-fluorobenzene an attractive monomeric unit for creating robust materials.
Development of Novel High-Performance Polymers with Enhanced Properties
Fluoropolymers, a class of polymers containing fluorine atoms, are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. academie-sciences.fr By incorporating 2,3,5-trichloro-1-fluorobenzene as a monomeric unit, it is possible to synthesize high-performance polymers with tailored characteristics. The presence of both fluorine and chlorine can enhance flame retardancy and thermal stability, making these polymers suitable for demanding applications in aerospace and electronics. academie-sciences.fr
Construction of Covalent Organic Frameworks (COFs) and Related Materials
Covalent Organic Frameworks (COFs) are a class of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. researchgate.net The defined geometry and multiple reactive sites of molecules like 2,3,5-trichloro-1-fluorobenzene make them suitable candidates for the construction of COFs. researchgate.net Fluorinated COFs have shown promise in applications such as drug delivery, demonstrating high loading capacities and efficient release. rsc.org The incorporation of fluorine can also enhance the hydrophilicity of COFs, which is beneficial for applications like the removal of dyes from wastewater. rsc.org
Development of Functional Materials Based on Fluorinated Aryl Scaffolds
The introduction of fluorine into aromatic scaffolds is a widely used strategy to modulate the electronic properties of organic materials. researchgate.net The strong electron-withdrawing nature of fluorine can significantly influence the functionality of the resulting materials. This is particularly relevant in the development of materials for electronics and medicinal chemistry.
The strategic placement of fluorine atoms can lead to the creation of "Janus face" molecules with distinct polar and non-polar surfaces, a concept explored in fluorinated cycloalkanes. researchgate.net In the context of medicinal chemistry, fluorinated scaffolds are integral to the design of new therapeutic agents. For example, fluorinated benzoylthiosemicarbazides have been investigated as potential antibacterial agents. nih.gov The inclusion of fluorine can enhance metabolic stability and binding affinity of drug candidates. frontiersin.orgnih.govnih.gov
Below is a table summarizing the key research applications of this compound:
| Application Area | Specific Use | Key Findings/Advantages |
| Organic Synthesis | Precursor for complex molecules | Enables synthesis of pharmaceuticals and agrochemicals. |
| Friedel-Crafts Reactions | Allows for further functionalization of the aromatic ring. masterorganicchemistry.com | |
| Materials Science | Monomer for high-performance polymers | Imparts thermal stability and chemical resistance. academie-sciences.fr |
| Building block for Covalent Organic Frameworks (COFs) | Creates porous materials for applications like drug delivery and catalysis. rsc.orgrsc.org | |
| Functional Materials | Fluorination modulates electronic properties for applications in electronics and medicine. researchgate.netnih.gov |
Applications in Liquid Crystal Displays and Organic Optoelectronics
Currently, there is a lack of publicly available research detailing the specific applications of 2,3,5-trichloro-1-fluorobenzene in the fields of liquid crystal displays (LCDs) and organic optoelectronics. While fluorinated benzene derivatives are of significant interest in materials science due to the unique properties conferred by fluorine atoms, such as altered electronic characteristics and intermolecular interactions, specific studies on this particular isomer for these applications have not been identified in a comprehensive search of scientific literature.
Design and Synthesis of Molecular Wires and Photoluminescent Substances
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating chemical mixtures into their individual components. For a halogenated compound like Benzene (B151609), 2,3,5-trichloro-1-fluoro-, specific chromatographic approaches are utilized to achieve optimal resolution and identification.
Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds such as trichlorobenzenes. cdc.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile and stationary phases.
For halogenated compounds, detection is often accomplished using highly sensitive detectors. The Electron Capture Detector (ECD) is particularly sensitive to halogenated substances and is a cost-effective option compared to mass spectrometry. cdc.gov Another option is a halogen-specific detector (XSD), which offers high selectivity for halogenated compounds by converting them into free halogens that are then measured. nih.gov This specificity reduces interference from non-halogenated compounds that might co-elute. nih.gov
When analyzing complex mixtures, such as environmental or crude oil samples, the coupling of Gas Chromatography with Mass Spectrometry (GC/MS) is the standard and often necessary approach. nih.govresearchgate.net GC provides the physical separation of the components, and the mass spectrometer offers specific identification by measuring the mass-to-charge ratio of the fragmented molecules. This provides a high degree of confidence in compound identification, even for analytes present at low concentrations. restek.com
For volatile halogenated organics, established protocols such as those outlined in EPA method 8260B can be adapted. researchgate.net Analysis can be performed in either full scan mode, to identify unknown compounds, or in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity for target analytes by monitoring only specific ion fragments characteristic of the compound. researchgate.netrestek.com For instance, the analysis of trichlorobenzenes in blood has been achieved with detection limits in the nanogram-per-liter range using GC/MS. cdc.gov
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used for compounds that are not sufficiently volatile for GC or to monitor the progress of chemical reactions. nih.gov For the separation of halogenated aromatic compounds, reversed-phase HPLC is common. researchgate.net
The unique electronic properties of fluorinated compounds can be exploited to achieve enhanced separation. Specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can provide alternative selectivity compared to standard C8 or C18 columns. chromatographyonline.comchromatographyonline.com These phases can engage in π–π interactions and dipole-dipole interactions with halogenated analytes, leading to different elution orders and improved resolution of isomers or closely related compounds. nih.govchromatographyonline.comrsc.org By pairing a suitable column with an optimized mobile phase, often a mixture of water with methanol (B129727) or acetonitrile, baseline separation of halogenated compounds can be achieved. researchgate.netchromatographyonline.com
Table 1: Illustrative Chromatographic Conditions for Halogenated Benzene Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application Context |
| GC | Capillary Column (e.g., DB-5) | Helium | ECD / XSD | Analysis of volatile halogenated organics nih.gov |
| GC/MS | Capillary Column (e.g., HP-5ms) | Helium | Mass Spectrometer (SIM/Scan) | Identification in complex environmental matrices researchgate.net |
| HPLC | Pentafluorophenyl (PFP) | Acetonitrile/Water or Methanol/Water | UV or MS | Separation of halogenated aromatic isomers chromatographyonline.comchromatographyonline.com |
Advanced Sample Preparation and Extraction Methods
Effective sample preparation is a critical step to isolate and concentrate Benzene, 2,3,5-trichloro-1-fluoro- from the sample matrix, thereby removing interferences and improving detection limits.
Solid-Phase Extraction (SPE) is a widely used technique for purifying and concentrating analytes from liquid samples. organomation.com The disk format, known as Solid-Phase Disk Extraction (SPDE) or SPE disks, involves sorbent particles trapped within a polytetrafluoroethylene (PTFE) matrix. sigmaaldrich.com This structure creates a dense and uniform extraction bed, allowing for faster flow rates compared to traditional packed cartridges. sigmaaldrich.com
For nonpolar to moderately polar compounds like Benzene, 2,3,5-trichloro-1-fluoro-, a C18 (octadecyl) bonded silica (B1680970) sorbent is typically used. The process involves conditioning the disk, passing the aqueous sample through it, and then eluting the retained analyte with a small volume of an organic solvent. sigmaaldrich.com This technique is advantageous as it reduces solvent consumption and can be more efficient than liquid-liquid extraction. organomation.com It has been successfully applied to the extraction of various organochlorinated pesticides from high-moisture food samples. nih.gov
Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology ideal for trace analysis of volatile and semi-volatile organic compounds. nih.govsigmaaldrich.com It utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. sigmaaldrich.com The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com
For volatile compounds like Benzene, 2,3,5-trichloro-1-fluoro-, headspace SPME (HS-SPME) is often the preferred method. sigmaaldrich.com This approach minimizes matrix effects by exposing the fiber only to the vapor phase above the sample. The choice of fiber coating is crucial for selective and efficient extraction. Coatings such as polydimethylsiloxane (B3030410) (PDMS) are effective for nonpolar compounds. SPME is highly sensitive, capable of detecting analytes at part-per-trillion levels, making it suitable for environmental and toxicological analyses. sigmaaldrich.comresearchgate.net
Table 2: Overview of Advanced Sample Preparation Techniques
| Technique | Principle | Target Analytes | Key Advantages |
| Solid-Phase Disk Extraction (SPDE) | Analyte partitioning between a liquid sample and a solid sorbent disk. sigmaaldrich.com | Nonpolar to moderately polar organic compounds in aqueous samples. nih.gov | Fast flow rates, high throughput, reduced solvent use. organomation.comsigmaaldrich.com |
| Solid-Phase Microextraction (SPME) | Equilibrium-based partitioning of analytes onto a coated fiber. sigmaaldrich.com | Volatile and semi-volatile organic compounds for trace analysis. nih.govresearchgate.net | Solvent-free, high sensitivity, simple integration with GC. mdpi.com |
Specialized Spectroscopic Detection Techniques
Gas chromatography is the cornerstone for separating complex mixtures of halogenated hydrocarbons. The choice of detector is critical for achieving the required sensitivity and selectivity for compounds like 2,3,5-trichloro-1-fluorobenzene.
The Electron Capture Detector (ECD) is exceptionally sensitive to electrophilic compounds, particularly halogenated molecules. This makes it a preferred detector for the analysis of trichlorobenzenes and their fluorinated derivatives. cdc.govnih.gov The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons), generating a steady baseline current. When an electronegative analyte, such as 2,3,5-trichloro-1-fluorobenzene, passes through the detector, it captures some of the electrons, causing a measurable decrease in the current. This reduction in current is proportional to the amount of the analyte.
GC-ECD is a widely used and cost-effective technique for quantifying trichlorobenzenes in environmental samples like water, soil, and biological tissues. cdc.govnih.gov For example, a method for analyzing trichlorobenzenes in fish tissue utilized GC-ECD, achieving detection at the nanogram-per-gram level. nih.gov It is important to note that the response of the ECD can vary significantly between different isomers of chlorinated benzenes, which necessitates high-resolution chromatographic separation for accurate quantification of individual compounds. nih.gov
The Flame Ionization Detector (FID) is a workhorse detector in gas chromatography, known for its reliability, wide linear range, and general response to organic compounds. wikipedia.orgchromatographyonline.com The operating principle involves the combustion of the column effluent in a hydrogen-air flame. wikipedia.org When an organic compound like 2,3,5-trichloro-1-fluorobenzene is burned, it produces ions and electrons. These charge carriers are collected by electrodes under a polarizing voltage, generating a current that is proportional to the mass of carbon entering the flame per unit of time. wikipedia.orgchromatographyonline.com
Interactive Data Table: Comparison of ECD and FID for Halogenated Compound Analysis
| Feature | Electron Capture Detector (ECD) | Flame Ionization Detector (FID) | Source(s) |
| Principle | Measures electron capture by electronegative compounds. | Measures ions produced during combustion of organic compounds. | cdc.gov, wikipedia.org |
| Selectivity | Highly selective for halogenated compounds, nitro groups, and conjugated carbonyls. | General detector for nearly all organic compounds. | cdc.gov, wikipedia.org |
| Sensitivity | Very high for target compounds (picogram to femtogram levels). | High, but generally less sensitive than ECD for polyhalogenated compounds. | cdc.gov, wikipedia.org |
| Linear Range | Relatively limited. | Very wide (10^7). | wikipedia.org |
| Key Advantage | Exceptional sensitivity for trace analysis of halogenated pollutants. | Robust, reliable, and responds to a broad range of hydrocarbons. | wikipedia.org, chromatographyonline.com |
| Key Disadvantage | Does not respond to many non-electronegative compounds. | Does not respond to inorganic substances and is destructive to the sample. | wikipedia.org |
While FID is less sensitive than ECD for highly halogenated compounds, its stability, broad applicability, and low maintenance requirements make it a valuable tool, especially when analyte concentrations are not at trace levels or when analyzing for a wider range of organic compounds simultaneously. wikipedia.org
Method Validation and Rigorous Quality Control Protocols in Analytical Research
To ensure that analytical data are accurate, reliable, and fit for purpose, the methods used must be thoroughly validated. Method validation is a process that confirms that the analytical procedure employed for a specific test is suitable for its intended use. This is a cornerstone of quality assurance in any analytical laboratory, often guided by international standards such as ISO/IEC 17025. nih.gov
Key performance characteristics that are evaluated during method validation include:
Accuracy: The closeness of the test results to the true value. It can be assessed by analyzing certified reference materials or through recovery studies on spiked samples. A study validating a method for a halogenated compound reported an accuracy of 90%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). A validated method for chlorinated benzenes reported pooled RSDs below 10%. osti.gov
Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, flow rates), providing an indication of its reliability during normal usage.
Rigorous quality control (QC) protocols are implemented alongside validated methods. This includes the routine analysis of QC samples, such as blanks, duplicates, and control materials, to monitor the performance of the analytical system and ensure the validity of the results on an ongoing basis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
